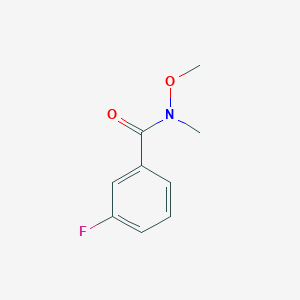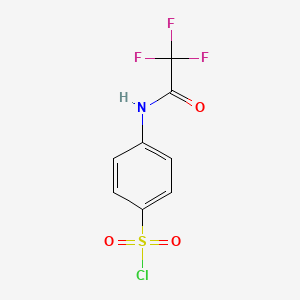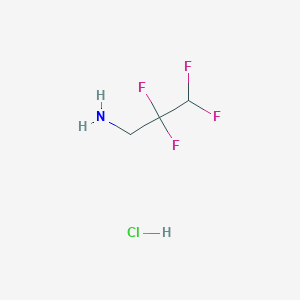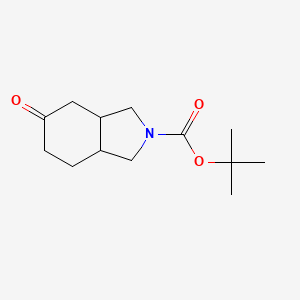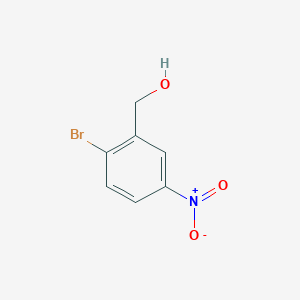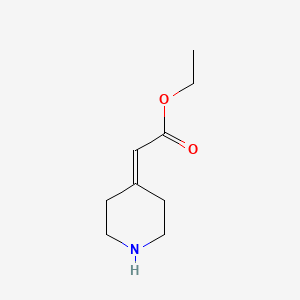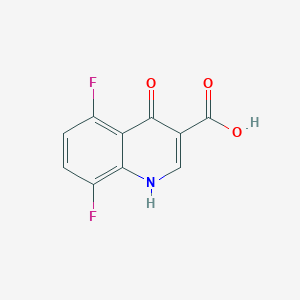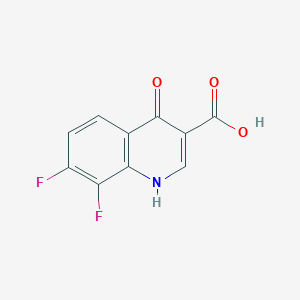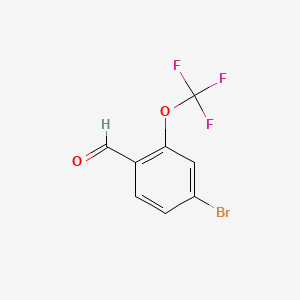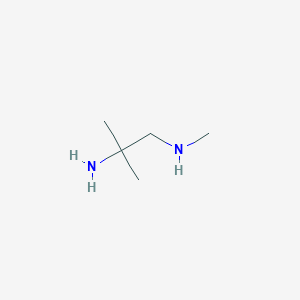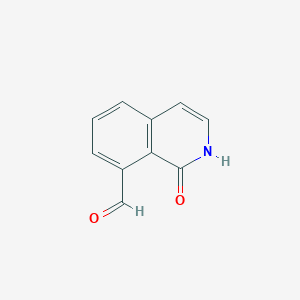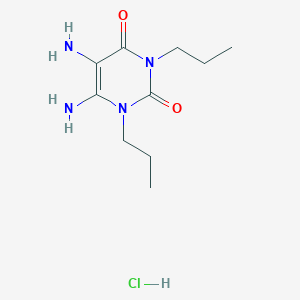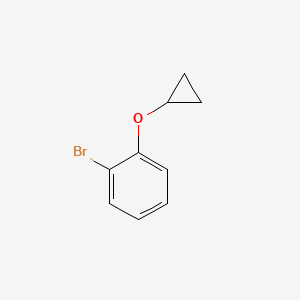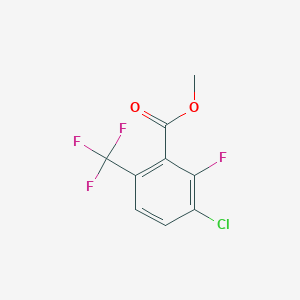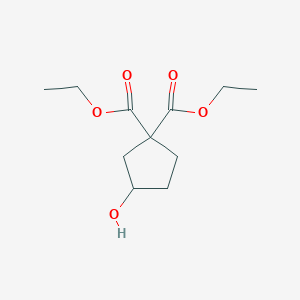
Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate is a compound that is not directly mentioned in the provided papers, but its structural and functional characteristics can be inferred from similar compounds discussed in the research. The compound is likely to be a derivative of cyclopentane with two ester groups and a hydroxyl group, which suggests it could be used as an intermediate in the synthesis of various pharmaceuticals or as a building block in organic synthesis.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, often starting with simpler molecules that are transformed through various chemical reactions. For instance, the synthesis of ethyl 1-(hydroxymethyl)-1,3-dihydroisobenzofuran-1-carboxylate involved annulation of a functionalized Grignard reagent with diethyl ketomalonate followed by selective mono-reduction . Similarly, the synthesis of diethyl 1-[(13C)methyl]-3-phenylbicyclo[1.1.0]butane-exo,exo-2,4-dicarboxylate used Grignard reagent carbonations and a CO2 reduction without a high vacuum line . These methods could potentially be adapted for the synthesis of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate.
Molecular Structure Analysis
The molecular structure of compounds similar to diethyl 3-hydroxycyclopentane-1,1-dicarboxylate has been determined using techniques such as NMR spectroscopy and X-ray crystallography. For example, the structure of diethyl 4-hydroxy-4-methyl-6-thiosemicarbazonocyclohexane-1,3-dicarboxylate was elucidated using these methods . These techniques are crucial for confirming the stereochemistry and the overall molecular conformation, which are important for understanding the reactivity and properties of the compound.
Chemical Reactions Analysis
The chemical reactivity of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate can be predicted based on the reactions of structurally related compounds. For instance, the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various substituted pyrimidine derivatives demonstrates the reactivity of the ester and keto groups in these types of compounds . The hydroxyl group in diethyl 3-hydroxycyclopentane-1,1-dicarboxylate would likely be a site for reactions such as esterification or oxidation.
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 3-hydroxycyclopentane-1,1-dicarboxylate can be inferred from the properties of similar compounds. For example, the synthesis of volatile 2-iminoxy and 2-diethylaminoxy 1,3,2-dioxaarsacyclopentanes and -cyclohexanes involved studies of their infrared and NMR spectra, refractive indices, and molecular weights . These properties are indicative of the compound's behavior in different chemical environments and can influence its solubility, stability, and reactivity.
Scientific Research Applications
Summary of the Application
“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” is used as an optically pure precursor of spiro carbocyclic nucleosides .
Methods of Application or Experimental Procedures
A concise, two-step preparation of “Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” is described in the research . Unfortunately, the exact technical details or parameters are not provided in the search results.
Results or Outcomes
The preparation leads to an optically pure precursor of spiro carbocyclic nucleosides . No quantitative data or statistical analyses were found in the search results.
2. Stereocontrolled Route to Compounds with Exocyclic Double Bonds
Summary of the Application
Intramolecular alkene-alkyne metathesis of diethyl (but-3-en-1-yl) (propargyl)malonate affords diethyl 3-vinylcyclohex-3-ene-1,1-dicarboxylate .
Methods of Application or Experimental Procedures
The conjugated diene system of the resulting compound was 1,4-cis-hydrogenated in the presence of η6-(naphthalene)chromium tricarbonyl .
Results or Outcomes
The exocyclic double bond of the formed diethyl 3-ethylidenecyclohexane-1,1-dicarboxylate is strictly (E)-configured .
3. Synthesis of 1,2-Disubstituted Cyclopentadienes
Summary of the Application
“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” can be used in the preparation of 1,2-disubstituted cyclopentadienes .
Methods of Application or Experimental Procedures
The method for preparation of 1,2-disubstituted cyclopentadienes is based on the observation that norbornadiene reacts with dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate (DET) or 1,2,4,5-tetrazine-3,6-di(pyrid-2-yl) (DPT) giving rise to cyclopentadienes .
Results or Outcomes
The resulting cyclopentadienes are 1,2-disubstituted .
4. Synthesis of Diethyl 3-cyclopentene-1,1-dicarboxylate
Summary of the Application
“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” can be used in the synthesis of "Diethyl 3-cyclopentene-1,1-dicarboxylate" .
Results or Outcomes
The outcome of the synthesis is "Diethyl 3-cyclopentene-1,1-dicarboxylate" .
5. Synthesis of 1,1-Diethyl Cyclopent-3-ene-1,1-dicarboxylate
Summary of the Application
“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” can be used in the synthesis of "1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate" .
Results or Outcomes
The outcome of the synthesis is "1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate" .
6. Synthesis of 3-Hydroxy-cyclopentane-1,1-dicarboxylate Diethyl Ester
Summary of the Application
“Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate” can be used in the synthesis of "3-Hydroxy-cyclopentane-1,1-dicarboxylate diethyl ester" .
Results or Outcomes
The outcome of the synthesis is "3-Hydroxy-cyclopentane-1,1-dicarboxylate diethyl ester" .
properties
IUPAC Name |
diethyl 3-hydroxycyclopentane-1,1-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O5/c1-3-15-9(13)11(10(14)16-4-2)6-5-8(12)7-11/h8,12H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOZQIXOIZCXKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCC(C1)O)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596986 |
Source


|
| Record name | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |
CAS RN |
21736-07-2 |
Source


|
| Record name | Diethyl 3-hydroxycyclopentane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

